molecular formula C16H13NO3 B2849271 6-Amino-2-(2-methoxyphenyl)chromen-4-one CAS No. 55160-75-3

6-Amino-2-(2-methoxyphenyl)chromen-4-one

Cat. No. B2849271
CAS RN: 55160-75-3
M. Wt: 267.284
InChI Key: ZWYDMTGGOBGURZ-UHFFFAOYSA-N
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Description

“6-Amino-2-(2-methoxyphenyl)chromen-4-one” is a derivative of Chromanone or Chroman-4-one, which is a significant and intriguing heterobicyclic compound. It serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Molecular Structure Analysis

The molecular formula of “6-Methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one” is C17H14O4 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one” include a density of 1.2±0.1 g/cm3, a boiling point of 461.5±45.0 °C at 760 mmHg, and a flash point of 206.4±28.8 °C . It has 4 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Applications

6-Amino-2-(2-methoxyphenyl)chromen-4-one derivatives have been identified with potential anti-inflammatory effects. These compounds can inhibit the activation of NF-κB in LPS-induced macrophages, which is a pivotal factor in the inflammatory response . Such derivatives can be synthesized from natural sources like the resinous wood of Aquilaria sinensis and have shown to suppress NO production in macrophage cells without inducing cytotoxicity after 24 hours of treatment .

Biochemistry: Enzyme Activity Probes

In biochemistry, 6-Amino-2-(2-methoxyphenyl)chromen-4-one serves as a scaffold for developing high-affinity ratiometric fluorescence probes. These probes are used for detecting endogenous labile Zn2+ in living cells, which is crucial for understanding the role of zinc in biological systems . The methoxy group in the compound acts as an electron donor, enabling intramolecular charge transfer states that are essential for the ratiometric fluorescence response.

Pharmacology: Antiviral and Antimicrobial Properties

Chromanone derivatives, including 6-Amino-2-(2-methoxyphenyl)chromen-4-one, have been studied for their antiviral and antimicrobial properties. They are part of the investigation into natural constituents’ anti-HPV potential for the treatment of plantar warts, supported by in silico studies and network analysis . This highlights the compound’s relevance in the development of new antiviral therapies.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

This compound is also significant in organic synthesis, where it acts as a building block for a large class of medicinal compounds. The chroman-4-one framework is a major entity in the synthesis of 4-chromanone-derived compounds, which exhibit a broad variety of biological and pharmaceutical activities . Improvements in the methodologies for synthesizing these derivatives are ongoing, highlighting the compound’s importance in medicinal chemistry.

Analytical Chemistry: Fluorescent Detection of Enzyme Activity

In analytical chemistry, derivatives of 6-Amino-2-(2-methoxyphenyl)chromen-4-one, such as 6-nitrocoumarin, are used as substrates for the fluorescent detection of enzyme activities. For instance, the microbial nitroreductase activity in Sporothrix schenckii can be detected using these substrates . This application is crucial for the diagnosis and study of fungal infections.

Materials Science: Photophysical Properties

The photophysical properties of chromanone derivatives make them interesting for materials science applications. These compounds can exhibit solvatochromic effects, which are changes in the color of a substance caused by a change in solvent polarity. Such properties are valuable for the development of responsive materials that can indicate environmental changes .

Future Directions

Given the versatility of chromanone and its derivatives, future research could focus on developing more effective and cost-effective methods for synthesizing novel chromanone analogs . Additionally, further exploration of the biological activities of these compounds could lead to the development of new therapeutic agents .

Mechanism of Action

Target of Action

The compound “6-Amino-2-(2-methoxyphenyl)chromen-4-one” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

The exact mode of action of “6-Amino-2-(2-methoxyphenyl)chromen-4-one” is currently unknown due to the lack of specific studies on this compound. Based on the properties of similar indole derivatives , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.

properties

IUPAC Name

6-amino-2-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYDMTGGOBGURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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